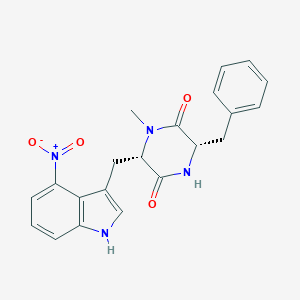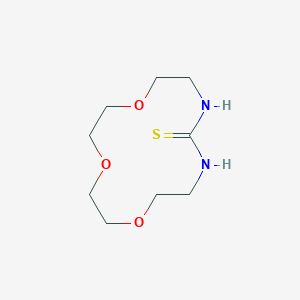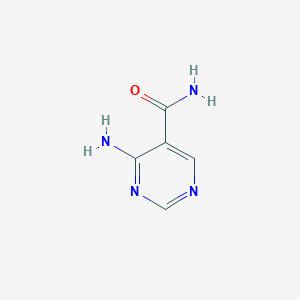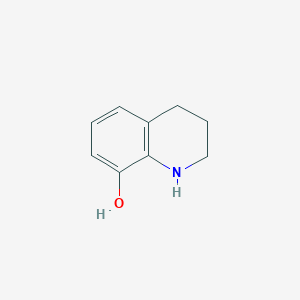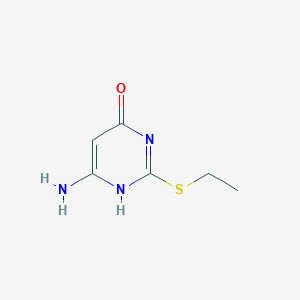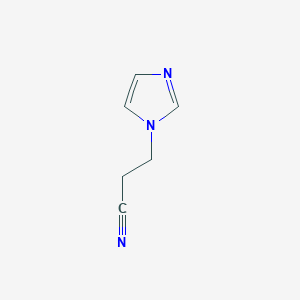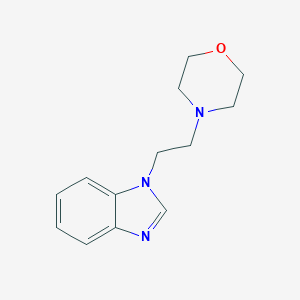
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as ME0328 and has been extensively studied for its biological and pharmacological properties.
作用机制
The mechanism of action of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and survival. This inhibition leads to the inhibition of cell proliferation and induction of cell death in cancer cells. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
生化和生理效应
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound also has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
实验室实验的优点和局限性
One of the advantages of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its potential use as a therapeutic agent in various diseases. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. Additionally, this compound has shown promising results in preclinical studies, indicating its potential use in clinical trials.
However, one of the limitations of using 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole in lab experiments is its limited solubility in water. This limits its use in certain experiments that require aqueous solutions. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the research on 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole. One of the future directions is to study its potential use in combination therapy with other therapeutic agents. This compound has been shown to have synergistic effects with other anti-cancer agents, indicating its potential use in combination therapy.
Another future direction is to study its potential use in the treatment of other diseases such as autoimmune diseases and infectious diseases. This compound has shown anti-inflammatory and anti-microbial properties, indicating its potential use in the treatment of these diseases.
Conclusion:
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been extensively studied for its biological and pharmacological properties, and its mechanism of action is well understood. It has shown promising results in preclinical studies, indicating its potential use in clinical trials. However, its safety and efficacy in humans are still unknown, and further research is needed to fully understand its potential use in various diseases.
合成方法
The synthesis of 1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole involves the reaction of 2-(4-morpholinyl) ethylamine with 1H-benzoimidazole-5-carboxylic acid. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.
科学研究应用
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells. This compound also has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
CAS 编号 |
5322-94-1 |
|---|---|
产品名称 |
1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole |
分子式 |
C13H17N3O |
分子量 |
231.29 g/mol |
IUPAC 名称 |
4-[2-(benzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H17N3O/c1-2-4-13-12(3-1)14-11-16(13)6-5-15-7-9-17-10-8-15/h1-4,11H,5-10H2 |
InChI 键 |
IOKUIWCHHUHGDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C=NC3=CC=CC=C32 |
规范 SMILES |
C1COCCN1CCN2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



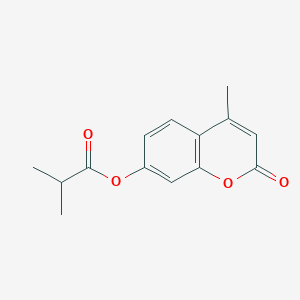
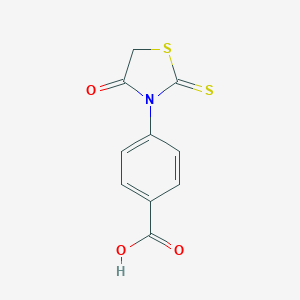
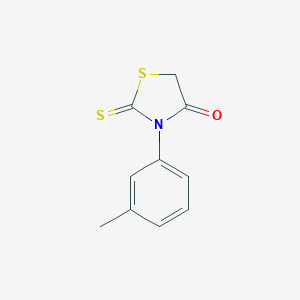
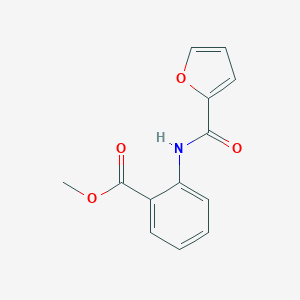
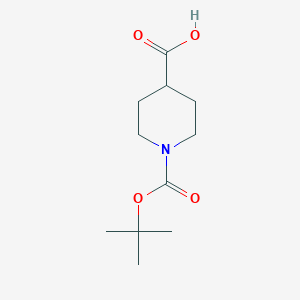
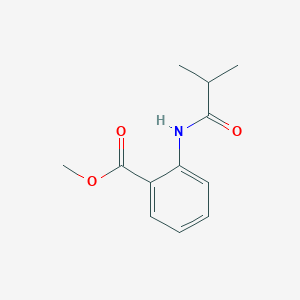
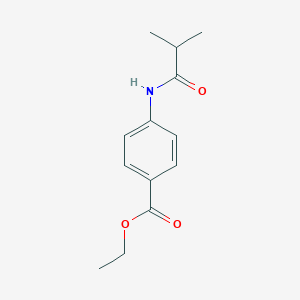
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)
